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Compound of Interest

Compound Name:
2-Cyclohexen-1-one, 3,4,4-

trimethyl-

Cat. No.: B103722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3,4,4-trimethyl-2-cyclohexen-1-

one, an α,β-unsaturated cyclic ketone. It details the compound's physicochemical properties,

outlines a representative synthetic protocol, describes standard analytical characterization

methods, and discusses its known and potential applications. This guide is intended to serve as

a foundational resource for professionals engaged in chemical research and development.

Physicochemical Properties and Identifiers
3,4,4-trimethyl-2-cyclohexen-1-one is a derivative of cyclohexenone with three methyl group

substituents. Its core chemical and physical properties are summarized below. While specific

experimental data for properties like boiling and melting points are not readily available in

public databases, computed values and data from related isomers provide a useful reference.
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Property Value Source

Molecular Formula C₉H₁₄O [1][2]

Molecular Weight 138.21 g/mol [1][3]

Exact Mass 138.1045 g/mol [3]

CAS Number 17299-41-1 [1][2]

IUPAC Name
3,4,4-trimethylcyclohex-2-en-1-

one
[2]

SMILES CC1=CC(=O)CCC1(C)C [1]

InChIKey
LJILDAULEWAKOE-

UHFFFAOYSA-N
[2]

Boiling Point Data not available [1]

Melting Point Data not available [1]

Density Data not available [1]

Synthesis and Purification
The synthesis of substituted cyclohexenones can be achieved through various established

organic chemistry reactions. A common and effective method is the Robinson annulation, which

involves a Michael addition followed by an intramolecular aldol condensation.

Experimental Protocol: Representative Synthesis via
Robinson Annulation
This protocol describes a plausible synthesis of 3,4,4-trimethyl-2-cyclohexen-1-one from 3-

methyl-2-butanone and methyl vinyl ketone.

Reagents and Materials:

3-Methyl-2-butanone (Isopropyl methyl ketone)

Methyl vinyl ketone (MVK)
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Sodium ethoxide (NaOEt)

Ethanol (absolute)

Hydrochloric acid (HCl), dilute

Diethyl ether

Magnesium sulfate (anhydrous)

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

Michael Addition: A solution of sodium ethoxide in ethanol is prepared in a round-bottom

flask under an inert atmosphere (e.g., nitrogen) and cooled in an ice bath. 3-Methyl-2-

butanone is added dropwise to form the enolate. Subsequently, methyl vinyl ketone is added

slowly to the reaction mixture. The reaction is allowed to stir at room temperature until the

Michael addition is complete (monitored by TLC).

Aldol Condensation & Dehydration: The reaction mixture is then heated to reflux to promote

the intramolecular aldol condensation and subsequent dehydration to form the α,β-

unsaturated ketone. The progress is monitored by TLC.

Work-up: After cooling, the reaction is quenched by the addition of a dilute aqueous HCl

solution. The mixture is transferred to a separatory funnel and extracted multiple times with

diethyl ether.

Purification: The combined organic layers are washed with brine, dried over anhydrous

magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude

product is purified by flash column chromatography on silica gel using a hexane-ethyl

acetate gradient to yield pure 3,4,4-trimethyl-2-cyclohexen-1-one.

Diagram 1: Synthetic Pathway via Robinson Annulation.

Analytical Characterization
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The structural confirmation of 3,4,4-trimethyl-2-cyclohexen-1-one relies on standard

spectroscopic techniques. These methods provide definitive information about the molecular

structure, functional groups, and connectivity of the atoms.

Technique Purpose Expected Observations

¹H NMR
Determines the number and

type of protons.

Signals corresponding to the

vinyl proton, allylic methyl

protons, gem-dimethyl protons,

and methylene protons of the

ring.

¹³C NMR Identifies the carbon skeleton.

Resonances for the carbonyl

carbon, olefinic carbons,

quaternary carbon, and methyl

and methylene carbons.

IR Spectroscopy Identifies functional groups.

Characteristic absorption

bands for the C=O stretch

(conjugated ketone) and the

C=C stretch of the enone

system.

Mass Spectrometry
Determines molecular weight

and fragmentation pattern.

A molecular ion peak

corresponding to the exact

mass (138.1045 Da) and

characteristic fragmentation

patterns.[2]

General Protocol for NMR Spectroscopic Analysis
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g.,

400 MHz or higher).

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase

correction, and baseline correction.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://webbook.nist.gov/cgi/inchi?ID=C17299411&Mask=200
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103722?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical

shifts, coupling constants, and 2D spectra (like COSY and HSQC) to assign the full structure.

Diagram 2: Analytical Workflow for Compound Characterization.

Biological Activity and Potential Applications
Currently, there is limited publicly available information regarding the specific biological

activities or drug development applications of 3,4,4-trimethyl-2-cyclohexen-1-one. However, the

cyclohexenone scaffold is present in numerous biologically active natural products and

synthetic compounds. Related trimethyl-cyclohexenone isomers are noted for their use as

flavoring agents.[4]

For drug development professionals, this compound could serve as a starting point or fragment

for chemical library synthesis. A typical initial screening process to identify potential biological

activity is outlined below.

Diagram 3: Proposed Workflow for Biological Activity Screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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